Elevenostat
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JB3-22 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
For industrial production, JB3-22 is synthesized using a similar multi-step process but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically obtained as a solid, which is then dissolved in DMSO for storage and use .
Chemical Reactions Analysis
Types of Reactions
JB3-22 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxamic acid moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like DMSO or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or ester derivatives, while oxidation and reduction reactions can modify the hydroxamic acid moiety .
Scientific Research Applications
JB3-22 has a wide range of applications in scientific research:
Mechanism of Action
JB3-22 exerts its effects by selectively inhibiting HDAC11, an enzyme involved in the removal of acetyl groups from lysine residues on histone proteins. This inhibition leads to an increase in acetylation levels, which can affect gene expression and protein function. The molecular target of JB3-22 is the active site of HDAC11, where it binds and prevents the deacetylation reaction .
Comparison with Similar Compounds
Similar Compounds
FT895: A hydroxamate-based small-molecule compound that also targets HDAC11.
2-Carboxamidothiophene-based Compounds: These compounds are zinc ion chelating agents that inhibit HDAC11.
Uniqueness of JB3-22
JB3-22 is unique due to its high selectivity for HDAC11, with an IC50 value of 0.235 µM . This selectivity makes it a valuable tool for studying the specific functions of HDAC11 without affecting other histone deacetylases. Additionally, its potential therapeutic applications in multiple myeloma highlight its significance in medical research .
Properties
IUPAC Name |
N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHNFBYCLJKJID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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